molecular formula C9H17NO5 B14155937 Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside CAS No. 25787-46-6

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside

Cat. No.: B14155937
CAS No.: 25787-46-6
M. Wt: 219.23 g/mol
InChI Key: IYHNPXMPHOUJTN-UHFFFAOYSA-N
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Description

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside is an organic compound with a complex structure that includes a furanoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside typically involves multiple steps. One common method includes the acetylation of a precursor compound followed by methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[acetyl(methyl)amino]-3-deoxyribofuranoside
  • Methyl 3-[acetyl(methyl)amino]-3-deoxyglucofuranoside

Uniqueness

Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

25787-46-6

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

N-[4-hydroxy-2-(hydroxymethyl)-5-methoxyoxolan-3-yl]-N-methylacetamide

InChI

InChI=1S/C9H17NO5/c1-5(12)10(2)7-6(4-11)15-9(14-3)8(7)13/h6-9,11,13H,4H2,1-3H3

InChI Key

IYHNPXMPHOUJTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1C(OC(C1O)OC)CO

Origin of Product

United States

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